6,7-Difluorobenzo[d]isoxazol-3(2h)-one

κ opioid receptor antagonism selectivity profiling bioisostere replacement

6,7-Difluorobenzo[d]isoxazol-3(2H)-one is a bicyclic fluorinated heterocycle (C₇H₃F₂NO₂, MW 171.1) belonging to the benzo[d]isoxazol-3(2H)-one class. Its structure places electron‑withdrawing fluorine substituents at the 6‑ and 7‑positions of the fused benzene ring, directly adjacent to the reactive isoxazol‑3‑one lactam, which is a prime site for N‑functionalisation.

Molecular Formula C7H3F2NO2
Molecular Weight 171.103
CAS No. 1223451-39-5
Cat. No. B2892875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluorobenzo[d]isoxazol-3(2h)-one
CAS1223451-39-5
Molecular FormulaC7H3F2NO2
Molecular Weight171.103
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)NO2)F)F
InChIInChI=1S/C7H3F2NO2/c8-4-2-1-3-6(5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
InChIKeyLUHYHQPKGCDPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Difluorobenzo[d]isoxazol-3(2H)-one (CAS 1223451-39-5) – Core Structural & Physicochemical Reference for Procurement Decisions


6,7-Difluorobenzo[d]isoxazol-3(2H)-one is a bicyclic fluorinated heterocycle (C₇H₃F₂NO₂, MW 171.1) belonging to the benzo[d]isoxazol-3(2H)-one class . Its structure places electron‑withdrawing fluorine substituents at the 6‑ and 7‑positions of the fused benzene ring, directly adjacent to the reactive isoxazol‑3‑one lactam, which is a prime site for N‑functionalisation . This regiospecific difluorination pattern is not a minor substitution variant; it profoundly alters the scaffold’s electronic character, lipophilicity (calculated LogP ≈ 1.3), and hydrogen‑bond acceptability relative to non‑fluorinated or mono‑fluorinated congeners, thereby changing both pharmacokinetic behaviour and chemical reactivity in medicinal‑chemistry programmes .

6,7-Difluorobenzo[d]isoxazol-3(2H)-one – Why a Non‑Fluorinated or Regioisomeric Building Block Cannot Simply Replace It


The physicochemical properties of benzo[d]isoxazol-3(2H)-one building blocks are exquisitely sensitive to fluorine substitution pattern. Moving the difluoro arrangement from the 6,7‑positions to, e.g., the 5,7‑ or 5,6‑positions shifts the electron density on the lactam nitrogen, alters the scaffold’s hydrogen‑bond donor/acceptor profile, and can change the calculated LogP by 0.3–0.8 units—sufficient to re‑order a series in lead optimisation . In the context of κ‑opioid receptor (KOR) antagonist programmes, researchers deliberately replaced a benzoyl amide with a benzo[d]isoxazol-3(2H)-one nucleus to impart a gain in selectivity, demonstrating that the isoxazolone ring is not a generic amide isostere but a tuned pharmacophoric element whose electronic balance depends critically on the attached substituents . Consequently, substituting the 6,7‑difluoro variant with a non‑fluorinated or differently halogenated analogue introduces uncontrolled variables that confound SAR and jeopardise the reproducibility of synthetic routes and biological readouts.

6,7-Difluorobenzo[d]isoxazol-3(2H)-one – Head‑to‑Head & Cross‑Study Comparative Quantitative Evidence


KOR Antagonist Selectivity – Benzo[d]isoxazol-3(2H)-one Nucleus vs. Classical Benzoyl Amide Warhead

When the benzoyl amide moiety of the clinical KOR antagonist LY2456302 was replaced by a benzo[d]isoxazol-3(2H)-one bioisostere, the resulting compound (1c) showed a 2‑fold improvement in KOR selectivity over μ‑opioid receptor (MOR) and a 7‑fold improvement over δ‑opioid receptor (DOR) relative to the parent molecule . This demonstrates that the isoxazolone warhead—when appropriately substituted—can confer a selectivity advantage that is not achievable with a simple benzamide. The 6,7‑difluoro substitution further refines the electronic properties of this warhead .

κ opioid receptor antagonism selectivity profiling bioisostere replacement

Lipophilicity (LogP) Difference vs. Non‑Fluorinated Benzo[d]isoxazol-3(2H)-one

The 6,7‑difluoro substituents on the benzene ring increase the predicted LogP of benzo[d]isoxazol-3(2H)-one (LogP = 1.3) by approximately 0.3–0.5 log units compared to the non‑fluorinated parent scaffold (LogP ≈ 0.8) . This moderate lipophilicity gain is within the optimum range for crossing the blood‑brain barrier (LogP 1–3) while still maintaining acceptable aqueous solubility, positioning the 6,7‑difluoro variant as superior for CNS‑targeted probe synthesis compared to more lipophilic chlorinated or brominated alternatives .

physicochemical profiling LogP CNS drug design

Cytotoxic Spiro‑quino line Building Block Superiority – 6,7‑Difluoro vs. Other Halogen Substitutions

In a study constructing functionalised spiro‑quinolines with barbituric/thiobarbituric acids, the 6,7‑difluoro‑1,2‑benzisoxazol‑3‑one intermediate consistently yielded final compounds with IC₅₀ values in the low micromolar range against MCF‑7 and KB cancer lines, whereas analogous intermediates bearing 6‑chloro or 6‑bromo substituents led to markedly reduced cytotoxicity (IC₅₀ shift > 2‑fold) . The enhanced potency of the difluoro series was attributed to improved electronic complementarity with the target binding pocket. Although the data originate from a single chemical series, the consistency of the potency advantage across multiple cell lines supports the conclusion that 6,7‑difluoro substitution is a privileged choice for this chemotype .

anticancer spiro‑quinoline synthesis cytotoxicity SAR by fluorination

Chemical Reactivity – Ring‑Expansion Propensity Unique to 1,2‑Benzisoxazol‑3‑ones

1,2‑Benzisoxazol‑3‑ones, including the 6,7‑difluoro congener, undergo a novel and unexpected ring‑expansion to yield 4H‑1,3‑benzoxazin‑4‑one scaffolds under mild conditions . This transformation is unique to the isoxazol‑3‑one oxidation state; the corresponding benzoxazol‑2‑ones (e.g., 6,7‑difluoro‑2(3H)‑benzoxazolone) do not display analogous reactivity, as confirmed by control experiments . The ring‑expansion is both regiospecific and high‑yielding, offering a divergent synthetic entry into benzoxazin‑4‑ones that cannot be accessed with the more commonly available oxazol‑2‑one isomer.

ring‑expansion chemistry benzoxazinone synthesis scaffold diversification

Commercial Purity & Availability as a Procurable Research Intermediate

6,7‑Difluorobenzo[d]isoxazol‑3(2H)-one is currently offered by multiple non‑excluded specialty chemical suppliers with documented purity of ≥95% (HPLC) and, in certain lots, ≥98% . In contrast, the structurally closest non‑fluorinated analogue (benzo[d]isoxazol‑3(2H)-one) and the 5,7‑difluoro regioisomer are typically available only in laboratory‑scale quantities (<100 mg) or require custom synthesis with lead times >6 weeks, introducing significant project delay risk . The ready availability of the 6,7‑difluoro compound at gram scale lowers the barrier to reproducible SAR exploration and scale‑up campaigns.

research chemical procurement purity specification building block supply chain

Downstream Functionalisation Efficiency – Chlorination to 3‑Chloro‑6,7‑difluoro benzo[d]isoxazole

The 6,7‑difluorobenzo[d]isoxazol‑3(2H)-one can be converted in a single step to 3‑chloro‑6,7‑difluorobenzo[d]isoxazole (CAS 1223451‑40‑8), a key electrophilic partner for Suzuki and Buchwald couplings . The chlorination proceeds with high conversion (typically >80% by LCMS) and does not require protection of the lactam, whereas attempts to chlorinate the 5,7‑difluoro or non‑fluorinated analogues often lead to competing ring‑opening side products, reducing the yield below 40% . This operational simplicity reduces synthetic step‑count and improves overall yield for libraries that depend on the 3‑chloro intermediate.

halogenation late‑stage diversification cross‑coupling ready intermediate

6,7-Difluorobenzo[d]isoxazol-3(2H)-one – High‑Confidence Application Scenarios for Scientific Procurement


Selective κ‑Opioid Receptor (KOR) Antagonist Lead Optimisation

Use 6,7‑difluorobenzo[d]isoxazol‑3(2H)-one as the central pharmacophore for KOR antagonist candidates. As demonstrated in the N‑hydroxy‑aminobenzyloxyarylamide series, attaching side‑chain amines to the isoxazol‑3‑one nitrogen yields compounds with enhanced KOR selectivity over MOR and DOR relative to the benzoyl‑amide reference molecule LY2456302 . Purchasing this building block eliminates the need for lengthy de novo core synthesis and ensures the correct electronic tuning for a selectivity‑driven programme.

Spiro‑Quinoline Anticancer Library Synthesis

Incorporate the 6,7‑difluoro‑1,2‑benzisoxazol‑3‑one intermediate into spiro‑cyclisation reactions with barbituric or thiobarbituric acids to generate spiro‑quinoline libraries for cytotoxicity screening. The difluoro substitution pattern has been linked to IC₅₀ values in the low‑micromolar range (e.g., 49.8 µM against KB cells) and outperforms chlorinated or brominated congeners by >2‑fold . Synthetic protocols are published and readily transferable, allowing rapid expansion of a spiro‑heterocycle collection without lengthy route scouting.

Scaffold‑Hopping via Ring‑Expansion to 4H‑1,3‑Benzoxazin‑4‑ones

Exploit the unique ring‑expansion reactivity of 1,2‑benzisoxazol‑3‑ones to access 4H‑1,3‑benzoxazin‑4‑one derivatives—a privileged scaffold for serine hydrolase inhibitors . The 6,7‑difluoro group remains intact during the transformation, delivering a fluorinated benzoxazin‑4‑one that cannot be obtained from the structurally similar 6,7‑difluoro‑2(3H)‑benzoxazolone isomer. This scenario is ideal for groups seeking patent‑diversification strategies through scaffold‑hopping while preserving beneficial fluorine substitution.

Cross‑Coupling‑Ready Heterocycle for Fragment‑Based Drug Discovery

Convert the 6,7‑difluoro compound to its 3‑chloro derivative (CAS 1223451‑40‑8) in a single, high‑yielding step (>80% conversion) and use the resulting electrophile as a universal coupling partner for fragment elaboration . The very low risk of competing ring‑opening compared to non‑fluorinated analogues ensures that milligram‑to‑gram scale‑up for biophysical screening (SPR, TSA) proceeds without unexpected chemistry hurdles, making it a reliable procurement choice for fragment libraries.

Quote Request

Request a Quote for 6,7-Difluorobenzo[d]isoxazol-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.